molecular formula C8H5F5N2O3 B13149819 4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine

4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B13149819
M. Wt: 272.13 g/mol
InChI Key: FPSOCLJYFPYJER-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered significant interest in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce these functional groups . The reaction conditions often require the use of palladium catalysts and boron reagents under mild conditions to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling techniques. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding amines.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties and potential applications. The combination of these groups with the nitro and methoxy functionalities makes this compound particularly versatile in various chemical and biological contexts.

Properties

Molecular Formula

C8H5F5N2O3

Molecular Weight

272.13 g/mol

IUPAC Name

4-(difluoromethyl)-3-methoxy-5-nitro-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H5F5N2O3/c1-18-5-4(7(9)10)3(15(16)17)2-14-6(5)8(11,12)13/h2,7H,1H3

InChI Key

FPSOCLJYFPYJER-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1C(F)(F)F)[N+](=O)[O-])C(F)F

Origin of Product

United States

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